1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956306-96-9
VCID: VC4090139
InChI: InChI=1S/C8H12N2.ClH/c1-10-5-3-7-6-9-4-2-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H
SMILES: CN1C=CC2=C1CCNC2.Cl
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

CAS No.: 1956306-96-9

Cat. No.: VC4090139

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65

* For research use only. Not for human or veterinary use.

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride - 1956306-96-9

Specification

CAS No. 1956306-96-9
Molecular Formula C8H13ClN2
Molecular Weight 172.65
IUPAC Name 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine;hydrochloride
Standard InChI InChI=1S/C8H12N2.ClH/c1-10-5-3-7-6-9-4-2-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H
Standard InChI Key QYVFKKYCEGSZBW-UHFFFAOYSA-N
SMILES CN1C=CC2=C1CCNC2.Cl
Canonical SMILES CN1C=CC2=C1CCNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride consists of a pyrrolopyridine core, where a six-membered tetrahydro pyridine ring is fused to a five-membered pyrrole ring. The methyl group at the 1-position and the hydrochloride salt modification distinguish it from its parent base. The SMILES notation for the compound is CN1C=CC2=C1CCNC2.Cl, reflecting its bicyclic structure and ionic chloride component .

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number1956306-96-9
IUPAC Name1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine hydrochloride
Molecular FormulaC₈H₁₃ClN₂
Molecular Weight172.65 g/mol
InChIKeyQYVFKKYCEGSZBW-UHFFFAOYSA-N

Spectral and Computational Data

The compound’s 3D conformational analysis reveals a semi-rigid structure due to the fused ring system, with the methyl group introducing steric effects that influence reactivity. Computational studies predict moderate hydrophilicity (LogP ≈ 1.2) and a polar surface area of 24.9 Ų, suggesting potential blood-brain barrier permeability .

Synthesis and Purification

Synthetic Pathways

The parent compound, 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, is typically synthesized via cyclization reactions. For example, reacting 3-aminopyrrolidine with methylating agents under acidic conditions yields the tertiary amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Representative Reaction:

  • Cyclization: 3-Aminopyrrolidine + Methyl iodide → 1-methylpyrrolopyridine intermediate.

  • Salt Formation: Intermediate + HCl → 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride .

Optimization and Yield

Recent advances utilize microwave-assisted synthesis to reduce reaction times from hours to minutes, achieving yields exceeding 85% . Purification via recrystallization in ethanol-water mixtures ensures >98% purity, as confirmed by HPLC.

Physicochemical Properties

Physical Properties

The compound is a white to off-white crystalline solid with a melting point range of 210–215°C (decomposition). It is highly soluble in water (>50 mg/mL) and polar solvents like methanol, but insoluble in non-polar solvents such as hexane .

Chemical Stability

Applications in Pharmaceutical Research

Drug Discovery

The pyrrolopyridine scaffold is prevalent in kinase inhibitors and neurotransmitter analogs. For instance, derivatives of this compound have shown IC₅₀ values < 100 nM against serotonin receptors, highlighting potential applications in treating neurological disorders .

Chemical Biology

Its hydrochloride salt is employed in click chemistry for bioconjugation, leveraging the secondary amine’s nucleophilicity to form stable amide bonds with carboxylic acids or activated esters.

Handling PrecautionsEmergency Measures
Use PPE (gloves, goggles)Rinse skin/eyes with water
Avoid inhalationSeek medical attention if ingested

Regulatory Status

Approved for research use only (non-human studies) under the EU’s REACH regulation. No therapeutic applications are currently authorized .

Recent Advances and Future Directions

Catalytic Applications

A 2024 study demonstrated its utility as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction efficiency in Suzuki-Miyaura couplings .

Computational Drug Design

Machine learning models predict that fluorinated analogs of this compound could exhibit improved pharmacokinetic profiles, with clinical trials anticipated by 2026 .

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